

controlled release formulations of Paroxetine Hydrochloride for research

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Compound of Interest

Compound Name: *ent-Paroxetine Hydrochloride*

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Application Note & Protocol

Topic: Controlled-Release Formulations of Paroxetine Hydrochloride for Research and Development

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Controlled-Release Paroxetine

Paroxetine Hydrochloride (HCl), a potent and selective serotonin reuptake inhibitor (SSRI), is a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions[1][2]. The therapeutic efficacy of paroxetine is linked to its ability to potentiate serotonergic activity in the central nervous system by inhibiting neuronal reuptake of serotonin[3]. However, conventional immediate-release (IR) formulations can lead to fluctuating plasma concentrations, which may be associated with a higher incidence of side effects, such as nausea, particularly in the initial stages of treatment[2].

Controlled-release (CR) formulations are designed to mitigate these issues. By engineering a system that releases the drug at a predetermined rate over an extended period, CR formulations can provide more stable plasma concentrations, improve patient compliance through reduced dosing frequency, and enhance the overall therapeutic profile and safety of the drug[1][2]. The commercially available product, Paxil CR®, utilizes a Geomatrix™ bilayer

tablet technology with an enteric coat to delay the start of drug release until the tablet has passed the stomach, followed by a controlled dissolution over approximately 4 to 5 hours[3][4].

This application note provides a comprehensive guide for researchers developing and evaluating novel controlled-release formulations of Paroxetine HCl. It delves into the scientific principles behind formulation strategies, provides detailed experimental protocols, and outlines the critical quality attributes necessary for a robust and effective dosage form.

Physicochemical Properties of Paroxetine Hydrochloride

A thorough understanding of the active pharmaceutical ingredient's (API) properties is fundamental to formulation design. Paroxetine HCl is an off-white, odorless powder with key characteristics summarized below.

Property	Value	Significance for Formulation
Chemical Name	(-)-(3S,4R)-4-(p-fluorophenyl)-3-[(3,4-methylenedioxyphenoxy)methyl]piperidine hydrochloride hemihydrate	Defines the active moiety.
Molecular Weight	374.8 g/mol (329.4 as free base)	Influences diffusion characteristics.
Aqueous Solubility	5.4 mg/mL[3]	Moderately soluble; impacts dissolution rate and choice of release-controlling mechanism.
Melting Point	120° to 138°C[3]	Important for manufacturing processes involving heat (e.g., drying).
Flow Properties	Poor[1]	Indicates the need for granulation or the use of glidants to ensure uniform die filling during tableting.
Pharmacokinetics (CR)	Tmax: 8-10 hours; t1/2: 12-20 hours[3][5][6]	The goal of the CR formulation is to achieve and maintain therapeutic plasma levels within this pharmacokinetic profile.

Formulation Strategies for Controlled Release

The primary objective is to modulate the release of a moderately water-soluble drug like Paroxetine HCl. This is typically achieved by creating a physical barrier to drug dissolution and diffusion. The most common and well-researched approaches involve matrix systems and coated systems.

Hydrophilic Matrix Systems

This is the most widely used platform for oral controlled-release dosage forms due to its simplicity, cost-effectiveness, and robustness. The mechanism relies on the hydration of a polymer to form a viscous gel layer that controls drug release primarily through diffusion and matrix erosion.

Causality of Excipient Selection:

- **Rate-Controlling Polymers:** Hydroxypropyl Methylcellulose (HPMC) is the polymer of choice[7]. Different viscosity grades of HPMC are selected based on the desired release duration[8].
 - **High Viscosity Grades (e.g., HPMC K100M):** Upon contact with aqueous fluid, these grades form a strong, highly viscous gel layer. This significantly retards water penetration into the tablet core and slows the diffusion of the dissolved drug. The release is prolonged over 8-12 hours and is often dominated by diffusion through the gel layer[9][10].
 - **Low Viscosity Grades (e.g., HPMC K4M):** These grades form a weaker gel layer that erodes more quickly. They are suitable for shorter release durations or can be blended with higher viscosity grades to fine-tune the initial release phase[9][11]. The combination of different viscosity grades allows for precise control over the release kinetics, potentially achieving a near zero-order release profile[4][9].
- **Fillers/Diluents:** Lactose monohydrate or microcrystalline cellulose are often used to increase the bulk of the tablet, ensuring a practical and reproducible tablet weight[3][9].
- **Binders:** Polyvinylpyrrolidone (PVP K-30) is used in wet granulation to promote the formation of strong, cohesive granules, which improves flowability and compressibility of the powder blend[9].
- **Glidants & Lubricants:** Colloidal silicon dioxide and magnesium stearate are critical for the manufacturing process. The glidant improves powder flow from the hopper into the die cavity, while the lubricant prevents the tablet from sticking to the punches and die wall during compression[1][3][9].

Coated Systems for Delayed and Controlled Release

To mimic the gastro-resistant properties of the innovator product, an enteric coating is applied over a controlled-release core. This strategy prevents the release of paroxetine in the acidic environment of the stomach, which can contribute to nausea, and targets release in the small intestine[12][13].

Causality of Excipient Selection:

- **Enteric Polymers:** Methacrylic acid copolymers, such as Eudragit® L30D-55 or L100-55, are pH-sensitive polymers. They are insoluble in acidic media (pH < 5.5) but become soluble as the pH rises in the small intestine[4][13][14]. This pH-dependent solubility is the core mechanism for delaying drug release[15][16].
- **Plasticizers:** Triethyl citrate or dibutyl sebacate are added to the coating formulation to increase the flexibility of the polymer film, preventing cracks and ensuring the integrity of the coat during manufacturing and transit through the GI tract[12][15].
- **Anti-tacking Agents:** Talc is used to prevent the coated tablets from sticking together during the coating process[3][12].

Experimental Protocols

Protocol 1: Preparation of Paroxetine HCl CR Matrix Tablets (25 mg) by Wet Granulation

This protocol describes the formulation of a hydrophilic matrix tablet using a combination of HPMC viscosity grades to achieve a 12-hour release profile.

Materials & Equipment:

- Paroxetine HCl (equivalent to 25 mg paroxetine)
- HPMC K100M
- HPMC K4M
- Lactose Monohydrate
- PVP K-30

- Magnesium Stearate
- Colloidal Silicon Dioxide
- Isopropyl Alcohol (Granulating Fluid)
- Planetary Mixer, Hot Air Oven, Sieve (#20), Rotary Tablet Press

Example Formulation:

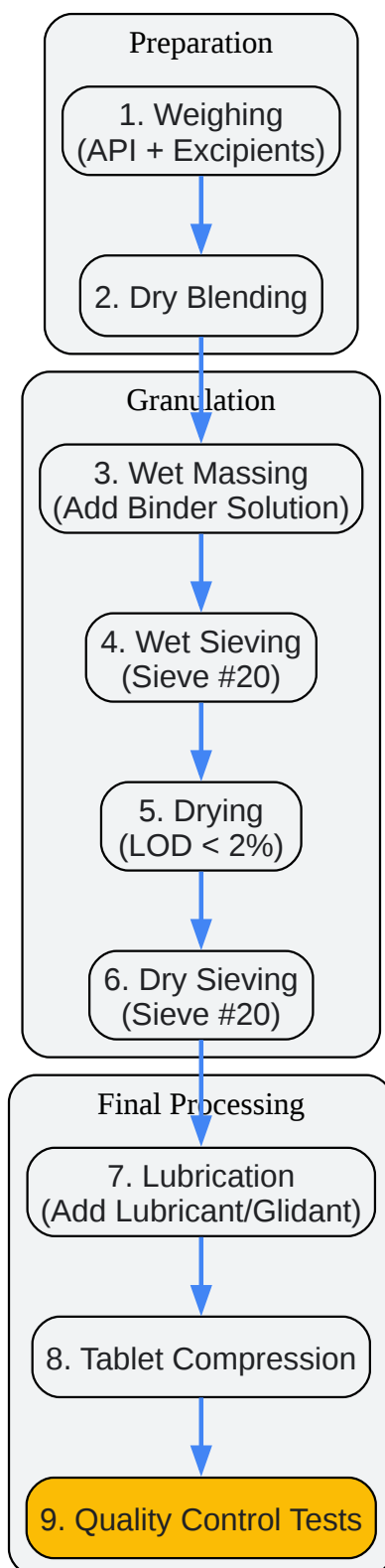
Ingredient	Quantity per Tablet (mg)	Function
Paroxetine HCl	28.75 (equiv. to 25 mg base)	Active Pharmaceutical Ingredient
HPMC K100M	75.00	High Viscosity Matrix Former
HPMC K4M	25.00	Low Viscosity Matrix Former
Lactose Monohydrate	115.25	Filler/Diluent
PVP K-30	5.00	Binder
Intragranular Total	249.00	-
Magnesium Stearate	2.50	Lubricant
Colloidal Silicon Dioxide	1.00	Glidant
Total Tablet Weight	252.50	-

Step-by-Step Procedure:

- Weighing & Blending: Accurately weigh all intragranular ingredients (Paroxetine HCl, HPMC K100M, HPMC K4M, Lactose Monohydrate, PVP K-30) and blend them in a planetary mixer for 15 minutes to ensure homogeneity[9].
- Granulation: Slowly add isopropyl alcohol to the powder blend while mixing. Continue adding the binder solution until a suitable wet mass is formed (cohesive mass that breaks without crumbling).

- Wet Milling: Pass the wet mass through a #20 sieve to produce uniform granules[9].
- Drying: Spread the wet granules on a tray and dry in a hot air oven at 40-50°C until the loss on drying (LOD) is less than 2%.
- Dry Milling & Lubrication: Pass the dried granules through a #20 sieve again to break any aggregates. Add the accurately weighed extragranular ingredients (Magnesium Stearate, Colloidal Silicon Dioxide) and blend for 5 minutes. Over-blending should be avoided as it can negatively impact lubricant function.
- Compression: Compress the final blend into tablets using a rotary tablet press. The target tablet weight is 252.5 mg. Adjust compression force to achieve a target hardness of 6-8 kg/cm²[1].
- Evaluation: Evaluate the tablets for weight variation, hardness, friability, and drug content as per standard pharmacopoeial methods[1].

Manufacturing Workflow for Wet Granulation A visual representation of the tablet manufacturing process.



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Caption: Workflow for Wet Granulation of Matrix Tablets.

Protocol 2: In-Vitro Dissolution Testing of Enteric-Coated Paroxetine HCl CR Tablets

This protocol is based on USP and FDA guidelines for testing delayed-release and extended-release dosage forms[4][17][18]. It employs a two-stage process to simulate the transit from the stomach to the intestine.

Materials & Equipment:

- USP Dissolution Apparatus 1 (Baskets)
- Validated HPLC with UV detector or UV-Vis Spectrophotometer
- Dissolution Media:
 - Acid Stage: 750 mL of 0.1 N HCl (pH 1.2)
 - Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid stage vessel and adjust pH to 7.5 with 2 N HCl or 2 N NaOH. Final volume is 1000 mL.
- Paroxetine HCl Reference Standard

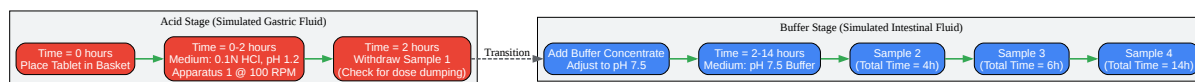
USP Dissolution Parameters:

Parameter	Setting
Apparatus	USP Apparatus 1 (Baskets)
Rotation Speed	100 RPM[17][18]
Temperature	37.0 ± 0.5 °C[4]
Acid Stage	0.1 N HCl (pH 1.2), 750 mL
Acid Stage Duration	2 hours[18][19]
Buffer Stage	pH 7.5 Phosphate Buffer, 1000 mL
Sampling Times	Acid: 2h. Buffer: 2h, 4h, 12h (total time: 4h, 6h, 14h)[18]

Step-by-Step Procedure:

- **Apparatus Setup:** Set up the dissolution apparatus according to the parameters in the table above. Allow the dissolution medium to equilibrate to 37.0 ± 0.5 °C.
- **Acid Stage:** Place one tablet in each of the six dissolution baskets. Lower the baskets into the vessels containing 750 mL of 0.1 N HCl and begin the test.
- **Acid Stage Sampling:** After 2 hours, withdraw a sample from each vessel. This sample is analyzed to ensure that no significant drug release has occurred (typically NMT 10% released)[19].
- **Buffer Stage Transition:** After 2 hours, without removing the baskets, add 250 mL of pre-warmed 0.2 M tribasic sodium phosphate to each vessel. Adjust the pH of the medium to 7.5.
- **Buffer Stage Sampling:** Withdraw samples at 2, 4, and 12 hours after the start of the buffer stage. Replace the withdrawn volume with fresh, pre-warmed buffer stage medium if necessary.
- **Sample Analysis:** Filter the samples promptly. Analyze the concentration of Paroxetine HCl in each sample using a validated HPLC-UV method.
- **Calculation:** Calculate the cumulative percentage of drug released at each time point relative to the label claim.

Two-Stage Dissolution Testing Workflow A schematic of the dissolution test for enteric-coated CR tablets.



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Caption: Workflow for Two-Stage Dissolution Testing.

Protocol 3: Stability Study According to ICH Guidelines

Stability testing is essential to determine the shelf-life of the drug product and ensure its quality, safety, and efficacy over time. The protocol should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines[20][21].

Materials & Equipment:

- ICH-compliant stability chambers
- Packaging materials intended for marketing (e.g., HDPE bottles, blisters)
- Analytical equipment for testing (HPLC, Dissolution Apparatus, etc.)

Study Design:

- Batch Selection: Use at least three primary batches of the final formulation. Two of the three batches should be at least pilot scale[20].
- Container Closure System: Package the tablets in the container closure system proposed for marketing.
- Storage Conditions: Place the batches in stability chambers set to the following conditions[20][21].

Study	Storage Condition	Minimum Duration	Testing Frequency
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 Months (for submission)	0, 3, 6, 9, 12 months, then annually
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 Months	0, 3, 6 months

Testing Parameters:

At each time point, the following parameters should be evaluated:

- Physical Appearance: Color, shape, and any signs of physical changes.
- Assay (Drug Content): To determine the amount of Paroxetine HCl.
- Related Substances/Degradation Products: To quantify any impurities formed during storage.
- Dissolution: To ensure the drug release profile remains within specification.
- Moisture Content: To check for any significant water uptake.

Evaluation: The data collected will be used to establish a re-test period or shelf life for the drug product. Any significant change in the critical quality attributes under accelerated conditions would warrant further investigation and may suggest potential stability issues[20][21][22].

Conclusion

The development of a controlled-release formulation for Paroxetine Hydrochloride is a scientifically driven process aimed at improving the drug's therapeutic index. Hydrophilic matrix tablets, particularly those utilizing HPMC, offer a robust and flexible platform for achieving extended-release profiles. The incorporation of an enteric coat further refines the formulation by delaying release, potentially reducing gastric side effects. The protocols provided herein offer a systematic approach for researchers to formulate, manufacture, and evaluate these advanced dosage forms. Rigorous in-vitro testing and adherence to ICH stability guidelines are paramount to ensuring the development of a safe, effective, and stable controlled-release Paroxetine HCl product.

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